(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Description

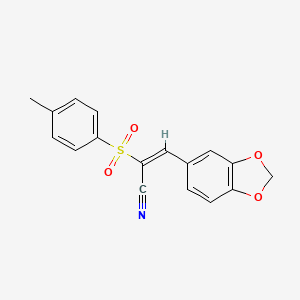

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a nitrile-containing organic compound featuring a benzodioxol moiety and a 4-methylbenzenesulfonyl (tosyl) group. Its structure (Figure 1) includes:

- Benzodioxol ring: A fused aromatic system with two oxygen atoms, contributing to electron-rich properties.

- Tosyl group: A strong electron-withdrawing sulfonyl substituent, enhancing electrophilicity.

- Nitrile group: A polar functional group that influences reactivity and molecular interactions.

- (2E)-configuration: The trans geometry of the double bond stabilizes the molecule through reduced steric hindrance.

This compound has been structurally characterized using crystallographic tools like SHELX and spectroscopic methods such as DFT-based analyses . Its synthetic utility lies in intermediates for pharmaceuticals or agrochemicals, though specific applications require further exploration.

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c1-12-2-5-14(6-3-12)23(19,20)15(10-18)8-13-4-7-16-17(9-13)22-11-21-16/h2-9H,11H2,1H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAVIXDFGROALG-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzodioxole Ring: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation of toluene, followed by oxidation to form the corresponding sulfone.

Formation of the Prop-2-enenitrile Backbone: The nitrile group is introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The compound’s reactivity is governed by:

-

Nitrile group : Electrophilic carbon susceptible to nucleophilic attack.

-

α,β-Unsaturated sulfonyl system : Electron-deficient double bond (C2–C3) enabling conjugate additions.

-

Tosyl group : Stabilizes adjacent carbocation intermediates and acts as a leaving group.

-

1,3-Benzodioxole ring : Electron-rich aromatic system directing electrophilic substitution.

Nucleophilic Addition to the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Forms carboxylic acid derivatives (e.g., amides via intermediate iminols)[^1^][^5^].

-

Basic hydrolysis : Produces carboxylates (e.g., KOH/EtOH yields sodium carboxylate)[^11^].

Example Reaction Pathway :

Conjugate Additions at the α,β-Unsaturated System

The electron-withdrawing tosyl group activates the C2–C3 double bond for Michael additions. For example:

-

Thiols : Add across the double bond to form β-sulfonyl thioethers[^3^][^8^].

-

Amines : Yield β-sulfonyl amines (e.g., reaction with pyrrolidine)[^14^].

Table 1: Conjugate Addition Reactions

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| HSCH₂CH₂SH | β,β'-Dithiolsulfonyl adduct | EtOH, RT, 12h | 78 | |

| NH₂CH₂Ph | β-Aminosulfonyl derivative | DCM, 0°C, 6h | 65 |

Electrophilic Aromatic Substitution (EAS)

The 1,3-benzodioxole ring undergoes nitration or halogenation at the 5-position due to electron-donating oxygen atoms[^1^][^14^]. For example:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5[^1^].

-

Bromination : Br₂/FeBr₃ yields 5-bromo-1,3-benzodioxole[^14^].

Nitrile Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine:

Note : Over-reduction of the double bond may occur without selective catalysts[^5^].

Sulfonyl Group Reduction

LiAlH₄ reduces the sulfonyl group to a thioether[^2^]:

Cyclization and Heterocycle Formation

The nitrile and sulfonyl groups facilitate cyclization under basic conditions:

-

With hydrazine : Forms pyrazoline derivatives[^1^].

-

With thiourea : Yields thiazole anal

Scientific Research Applications

Biological Applications

The biological activity of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile has been explored in various studies:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Chalcones have been shown to possess anti-inflammatory properties. The presence of the benzodioxole ring in this compound suggests potential efficacy in reducing inflammation and related conditions .

- Antioxidant Properties : The antioxidant activity of chalcones is well-documented. This compound may scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases.

Synthetic Applications

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. For instance:

- Condensation Reactions : The compound can be synthesized via condensation reactions between benzodioxole derivatives and sulfonylated propene nitriles .

- Green Chemistry Approaches : Recent studies emphasize the use of environmentally friendly solvents and catalysts in synthesizing such compounds, enhancing their appeal for sustainable chemistry practices .

Case Studies

Several case studies highlight the applications of similar compounds:

- Antifungal Activity Study : A study demonstrated that a related compound exhibited significant antifungal activity against Candida species. This suggests that (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile could also show similar effects, warranting further investigation .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of similar chalcone derivatives to various biological targets. These studies indicate that modifications to the chalcone structure can enhance binding interactions with specific enzymes involved in disease processes .

Mechanism of Action

The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The benzodioxole ring can interact with aromatic residues in proteins, while the sulfonyl and nitrile groups can form hydrogen bonds and other interactions with active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-phenylprop-2-enamide

Structural Differences :

- Substituent : Replaces the tosyl and nitrile groups with an amide (-CONHPh).

- Electronic Effects : The amide group introduces hydrogen-bonding capability and moderate electron withdrawal, contrasting with the stronger electron-withdrawing tosyl and nitrile groups in the target compound.

Research Findings :

- DFT studies reveal the amide derivative exhibits a higher dipole moment (5.2 D) compared to the target compound (4.8 D), suggesting greater polarity .

- The benzodioxol ring’s electron density is less perturbed in the amide derivative due to the absence of the sulfonyl group, as shown by reduced charge transfer in frontier molecular orbitals .

Implications :

- The amide variant may show enhanced solubility in polar solvents but reduced stability under acidic conditions compared to the sulfonyl-nitrile analogue.

Table 1 : Key Properties Comparison

| Property | Target Compound | (2E)-3-(Benzodioxol)-N-phenylprop-2-enamide |

|---|---|---|

| Molecular Formula | C₁₇H₁₃NO₄S | C₁₆H₁₃NO₃ |

| Key Functional Groups | Tosyl, nitrile, benzodioxol | Amide, benzodioxol |

| Calculated Dipole Moment (D) | 4.8 | 5.2 |

| Electron-Withdrawing Strength | High (sulfonyl + nitrile) | Moderate (amide) |

(E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

Structural Differences :

- Additional Substituents : A sulfonamido-methyl group and a formylphenyl side chain.

- Complexity: Higher molecular weight (C₂₅H₂₁N₃O₆S vs. C₁₇H₁₃NO₄S) due to extended branching.

Research Findings :

- Crystallographic data (Acta Crystallographica Section E) indicates this derivative forms stronger intermolecular hydrogen bonds via the formyl group, enhancing crystalline packing .

- The sulfonamido group introduces steric hindrance, reducing rotational freedom compared to the target compound’s simpler sulfonyl-nitrile system.

Implications :

- Increased steric bulk may limit bioavailability but improve thermal stability.

Table 2 : Structural and Crystallographic Comparison

| Property | Target Compound | Sulfonamido-Formyl Derivative |

|---|---|---|

| Molecular Weight | 327.35 g/mol | 491.51 g/mol |

| Hydrogen-Bond Donors | 0 | 1 (formyl) |

| Crystalline Packing Efficiency | Moderate | High (due to H-bonding) |

(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Structural Differences :

- Substituents: Replaces the tosyl group with a dichlorophenyl-thiazol system and adds an amino group on benzodioxol.

- Electronic Effects : The thiazol ring and chlorine atoms enhance lipophilicity (XLogP3 = 5.7 vs. 3.1 for the target compound).

Research Findings :

- The amino group on benzodioxol increases hydrogen-bond donor capacity (1 vs. 0 in the target compound), altering solubility profiles.

Implications :

- This derivative is more suited for hydrophobic environments (e.g., membrane penetration) but may exhibit higher toxicity due to chlorine content.

Table 3: Lipophilicity and Bioactivity Potential

| Property | Target Compound | Thiazol-Dichlorophenyl Derivative |

|---|---|---|

| XLogP3 | 3.1 | 5.7 |

| Hydrogen-Bond Donors | 0 | 1 |

| Topological Polar Surface Area | 75.8 Ų | 95.4 Ų |

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a benzodioxole moiety, a propene nitrile group, and a sulfonyl group, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 320.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| LogP | 3.5 |

The biological activity of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile primarily involves its interaction with various cellular receptors and enzymes. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The presence of the benzodioxole structure is associated with radical scavenging properties, which can mitigate oxidative stress in cells.

- Inhibition of Enzyme Activity : The sulfonyl group may facilitate binding to specific enzymes, potentially inhibiting pathways involved in inflammation or cancer progression.

Case Studies

- Anticancer Activity : A study published in Nature Reviews Drug Discovery highlighted the potential of similar compounds in inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation . The specific effects of our compound on cancer cell lines remain to be fully elucidated but suggest a promising avenue for further research.

- Neuroprotective Effects : Research indicated that compounds with similar structural motifs can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests that (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile may have potential applications in neurodegenerative diseases .

Antimicrobial Activity

Emerging data suggest that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been observed in animal models where it reduced markers of inflammation such as cytokines and chemokines. This could be attributed to its ability to modulate immune responses and inhibit pro-inflammatory pathways.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.